Product packaging for Glu-Lys(Cat. No.:CAS No. 5891-53-2)

Glu-Lys

Cat. No.: B1336564
CAS No.: 5891-53-2
M. Wt: 275.30 g/mol
InChI Key: BBBXWRGITSUJPB-YUMQZZPRSA-N
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Description

Glu-Lys is a dipeptide composed of L-glutamic acid and L-lysine joined by a peptide linkage. It has a role as a metabolite. It is functionally related to a L-glutamic acid and a L-lysine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N3O5 B1336564 Glu-Lys CAS No. 5891-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5/c12-6-2-1-3-8(11(18)19)14-10(17)7(13)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBXWRGITSUJPB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutamyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5891-53-2
Record name Glutamyllysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5891-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Contextualizing H Glu Lys Oh Within Dipeptide and Isopeptide Chemistry

H-Glu-Lys-OH can exist in two forms, which differ in the point of attachment of the glutamic acid to the lysine (B10760008). In a standard dipeptide, the alpha-carboxyl group of the glutamic acid is linked to the alpha-amino group of the lysine via a peptide bond. However, the more biologically significant linkage, and the focus of this article, is the isopeptide bond. In this configuration, the gamma-carboxyl group of the glutamic acid's side chain forms an amide bond with the epsilon-amino group of the lysine's side chain. This results in the formation of an ε-(γ-glutamyl)-lysine isopeptide bond.

The distinction between a peptide bond and an isopeptide bond is crucial. A standard peptide bond involves the backbone carboxyl and amino groups of amino acids, leading to the linear polymerization of proteins. In contrast, an isopeptide bond involves at least one side-chain functional group, allowing for the formation of branches or cross-links within or between polypeptide chains. wikipedia.org The ε-(γ-glutamyl)-lysine isopeptide bond is a prime example of such a cross-link, providing significant stability to protein structures.

Table 1: Comparison of Peptide and Isopeptide Bonds

Feature Peptide Bond Isopeptide Bond (ε-(γ-glutamyl)-lysine)
Bonding Partners α-carboxyl group of one amino acid and α-amino group of another γ-carboxyl group of a glutamic acid residue and ε-amino group of a lysine residue
Resulting Structure Linear polypeptide chain Cross-linked or branched polypeptide chains
Formation Ribosomal protein synthesis Typically enzyme-catalyzed (e.g., by transglutaminases)
Biological Role Primary structure of proteins Protein stabilization, cross-linking, and various physiological processes

Enzymatic Biogenesis of ε γ Glutamyl Lysine Isopeptide Bonds

Gamma-Glutamyl Transferases and Their Interplay with H-Glu-Lys-OH

Gamma-glutamyl transferases (GGT), also known as gamma-glutamyl transpeptidases, are membrane-bound enzymes that play a pivotal role in the metabolism of glutathione (B108866) (γ-glutamyl-cysteinyl-glycine), a key cellular antioxidant. nih.govwikipedia.orgtandfonline.com The primary function of GGT is to catalyze the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor molecule. wikipedia.orgtandfonline.comresearchgate.net

The interplay of GGT with H-Glu-Lys-OH is primarily contextual, relating to the broader metabolism of γ-glutamyl bonds. GGT's mechanism involves two main reactions:

Transpeptidation: GGT transfers the γ-glutamyl group from a donor like glutathione to an acceptor, which can be an amino acid or a short peptide. wikipedia.orgresearchgate.net This action creates a new γ-glutamyl-peptide, effectively forming a new isopeptide bond. researchgate.net

Hydrolysis: If water acts as the acceptor, the γ-glutamyl group is released as glutamate (B1630785). wikipedia.orgresearchgate.net

This enzymatic activity is central to the "gamma-glutamyl cycle," a pathway for the breakdown and resynthesis of glutathione. wikipedia.orgtandfonline.com By breaking down extracellular glutathione, GGT provides the precursor amino acids, particularly cysteine, for intracellular glutathione synthesis. nih.govnih.gov

While transglutaminases directly synthesize the ε-(γ-glutamyl)-lysine bond within proteins, GGT's activity is focused on the transfer of the γ-glutamyl group from small molecules like glutathione. It binds glutathione as a donor substrate, forms a γ-glutamyl-enzyme intermediate, and then reacts with an acceptor substrate (like an amino acid or dipeptide) to form a new γ-glutamyl isopeptide bond, or with water to form glutamate. researchgate.net Although GGT does not typically act on the stable, protein-integrated ε-(γ-glutamyl)-lysine cross-links, its ability to generate new γ-glutamyl isopeptides places it within the broader enzymatic landscape relevant to H-Glu-Lys-OH. The breakdown of the ε-(γ-glutamyl)-lysine isopeptide itself is attributed to other enzymes, such as γ-glutamylamine cyclotransferase, which cleaves the bond to yield 5-oxoproline and free lysine (B10760008). Another enzyme, destabilase from medicinal leeches, has also been shown to hydrolyze the isopeptide bond. nih.gov

Table 2: Reactions Catalyzed by Gamma-Glutamyl Transferase (GGT)

Reaction Type Donor Substrate Acceptor Substrate Products
Transpeptidation γ-Glutamyl compound (e.g., Glutathione) Amino acid or Peptide New γ-glutamyl-amino acid/peptide + Cysteinyl-glycine
Hydrolysis γ-Glutamyl compound (e.g., Glutathione) Water Glutamate + Cysteinyl-glycine

Structural Stabilization and Mechanical Integrity in Tissues

The formation of ε-(γ-Glutamyl)-lysine cross-links is a fundamental mechanism for endowing tissues with resilience and structural integrity. abcam.com This biochemical modification is prevalent in tissues that require significant mechanical stability, such as the skin, blood clots, and the extracellular matrix that supports all tissues. abcam.com

Contribution to Extracellular Matrix (ECM) Architecture and Remodeling

The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. The ε-(γ-glutamyl)-lysine isopeptide bond plays a crucial role in the architecture and stability of the ECM. researchgate.net The enzyme tissue transglutaminase (TG2) is primarily responsible for creating these cross-links between various ECM components, including collagen, fibronectin, and laminin. mdpi.commedchemexpress.com This cross-linking process produces stable, insoluble macromolecular assemblies that fortify the ECM, making it more resistant to proteolytic degradation. mdpi.comatsjournals.org

During processes like wound healing and tissue fibrosis, TG2 activity increases, leading to enhanced ECM stabilization. researchgate.netnih.gov In fibrotic conditions, such as those affecting the lungs and kidneys, elevated levels of TG2 and the resultant ε-(γ-glutamyl)-lysine cross-links contribute to the excessive accumulation and stiffening of the ECM, a hallmark of these pathologies. researchgate.netatsjournals.orgresearchgate.net Studies in diabetic nephropathy have shown a significant increase in both TG2 and ε-(γ-glutamyl)-lysine cross-links in the kidney, correlating with the degree of renal scarring. researchgate.net This stabilization, while beneficial in normal tissue maintenance, can become detrimental when dysregulated, leading to pathological tissue remodeling. nih.gov

Table 1: Key Extracellular Matrix Proteins Cross-linked by ε-(γ-Glutamyl)-lysine Bonds

ProteinFunction in ECMRole of Cross-linking
Collagen Provides tensile strength and structural frameworkIncreases stability and resistance to proteases. mdpi.comatsjournals.org
Fibronectin Mediates cell adhesion and migrationStabilizes fibronectin matrix, crucial for wound healing. nih.gov
Laminin A major component of the basal laminaContributes to the structural integrity of basement membranes. nih.gov
Osteopontin Involved in bone mineralization and immune responseEnhances structural stability in mineralized tissues. nih.gov
Vitronectin Promotes cell adhesion and spreadingStabilizes the matrix structure. nih.gov

Reinforcement of Blood Clots and Fibrin (B1330869) Polymerization

Hemostasis, the process that stops bleeding, culminates in the formation of a stable blood clot. This stability is critically dependent on the covalent cross-linking of fibrin polymers by the transglutaminase, Factor XIIIa. nih.govnih.gov Following the initial formation of a soft clot from fibrin monomers, Factor XIIIa catalyzes the creation of ε-(γ-glutamyl)-lysine bonds between adjacent fibrin molecules. whiterose.ac.ukoncohemakey.com

Specifically, these isopeptide bonds form between the γGln398/399 residues of one fibrin molecule and the γLys406 residue of another. nih.gov This is followed by slower cross-linking between the α-chains of fibrin. nih.govwhiterose.ac.uk The resulting cross-linked fibrin mesh is mechanically stronger and more resistant to enzymatic degradation by plasmin, a process known as fibrinolysis. whiterose.ac.ukmarquette.edu This reinforcement ensures the durability of the clot, preventing premature dissolution and re-bleeding during wound healing. abcam.com Genetic deficiencies in Factor XIII lead to severe bleeding disorders, highlighting the essential role of these cross-links in hemostasis. nih.gov

Role in Skin Barrier Function and Epidermal Keratin (B1170402) Stability

The outermost layer of the skin, the stratum corneum, serves as a crucial barrier against environmental insults and water loss. Its integrity is largely due to a highly insoluble, cross-linked protein structure called the cornified cell envelope (CE). mdpi.com The formation of the CE involves the extensive cross-linking of various structural proteins by ε-(γ-glutamyl)-lysine bonds, a reaction catalyzed primarily by transglutaminases 1, 3, and 5. nih.govmdpi.com

Key proteins that become cross-linked include loricrin, involucrin, filaggrin, and various keratins. pnas.orgmdpi.comroyalsocietypublishing.org Loricrin, the most abundant protein in the CE, is extensively cross-linked to other proteins, forming a scaffold that reinforces the structure. mdpi.com These isopeptide bonds covalently link keratin intermediate filaments to the CE, anchoring the cytoskeleton to the cell periphery and ensuring the mechanical resilience of the epidermis. pnas.orgnih.gov The importance of this process is underscored by genetic disorders like lamellar ichthyosis, caused by mutations in the transglutaminase 1 gene, which result in defective CE formation and severely compromised skin barrier function. nih.govmdpi.com

Table 2: Research Findings on ε-(γ-Glutamyl)-lysine in Skin Barrier Function

FindingProtein(s) InvolvedEnzyme(s) InvolvedSignificanceReference(s)
Cornified Envelope Formation Loricrin, Involucrin, Small proline-rich proteinsTransglutaminase 1 (TGM1)Creates a highly resistant, insoluble barrier essential for skin function. mdpi.compnas.org
Keratin Filament Anchoring Keratin 1, 2e, 5, 6TransglutaminasesAttaches the keratin cytoskeleton to the cornified envelope, providing mechanical stability. pnas.org
Hair Shaft Formation Trichohyalin, KeratinsTransglutaminase 3 (TGM3)Strengthens the inner root sheath and hair shaft structure. mdpi.comroyalsocietypublishing.org
Pathological Conditions Cornified envelope proteinsTransglutaminase 1 (TGM1)Deficiency leads to lamellar ichthyosis, a severe skin scaling disorder. nih.govmdpi.com

Stabilization of Cellular Structures and Cytoskeleton

Beyond the ECM and epidermis, ε-(γ-glutamyl)-lysine cross-links contribute to the stability of intracellular structures. abcam.com The covalent bonds formed by transglutaminases can endow the cytoskeletal lattice with increased rigidity and resistance to proteolytic degradation. nih.gov A primary example is the anchoring of keratin intermediate filaments to desmosomes and the cornified envelope in epithelial cells, which is vital for maintaining cellular and tissue integrity under mechanical stress. pnas.org This linkage ensures that the cytoskeletal network is mechanically integrated with the cell periphery, providing structural continuity throughout the tissue. pnas.org

Regulation of Cellular Processes

The formation of ε-(γ-glutamyl)-lysine cross-links is not limited to structural roles; it also participates in the regulation of dynamic cellular events.

Participation in Apoptosis Pathways

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Tissue transglutaminase (TG2) has been implicated in this process, where its activation and subsequent protein cross-linking play a significant role. mdpi.com During apoptosis, an influx of calcium into the cell can activate intracellular TG2. researchgate.net Activated TG2 then catalyzes the formation of ε-(γ-glutamyl)-lysine cross-links among various intracellular proteins. mdpi.complos.org

This cross-linking can lead to the formation of a stable, insoluble protein scaffold within the dying cell. mdpi.com This is thought to prevent the leakage of potentially harmful intracellular contents into the surrounding tissue before the apoptotic cell is cleared by phagocytes. mdpi.com Furthermore, TG2-mediated cross-linking has been shown to directly involve specific proteins that regulate apoptosis. For instance, TG2 can cross-link RAP1GDS1, a protein involved in modulating intracellular calcium homeostasis, thereby influencing apoptosis induction. plos.org While TG2's role is complex and can be pro- or anti-apoptotic depending on the cellular context, its cross-linking activity is a recurring feature in many models of programmed cell death. researchgate.netnih.gov

Influence on Wound Healing Mechanisms

The ε-(γ-glutamyl)-lysine cross-link is integral to the complex process of wound healing. During tissue injury, its formation contributes significantly to the stabilization of the extracellular matrix (ECM), a crucial step in tissue repair. ntu.ac.uk

Research indicates that the concentration of ε-(γ-glutamyl)-lysine is significantly greater in wounded skin layers compared to unwounded tissue. nih.gov Studies on rat skin wounds have shown that three days post-injury, the levels of this dipeptide are elevated in the epidermal, dermal, and muscle layers of the wounded area. nih.gov This increase is associated with a marked rise in protein biosynthesis in the middle and inner layers of the healing tissue. nih.gov The formation of these cross-links, catalyzed by tissue transglutaminase (tTG), confers increased stability and resistance to degradation to ECM proteins like collagen. acs.orgntu.ac.uk This enzymatic cross-linking improves the thermal stability and mechanical strength of collagen, which is beneficial for maintaining its biological activity and promoting tissue repair. acs.org The stability of these isopeptide bonds is essential for maintaining structural integrity in tissues undergoing the mechanical stresses of healing and remodeling. Furthermore, hydrogels designed for wound healing that incorporate components to promote collagen deposition and angiogenesis have been shown to accelerate the healing process, underscoring the importance of matrix stabilization in which ε-(γ-glutamyl)-lysine plays a key role. mdpi.com

Effects on Neuronal Differentiation and Neurite Outgrowth (e.g., in SH-SY5Y cells)

The ε-(γ-glutamyl)-lysine isopeptide bond plays an essential role in neuronal development, particularly in differentiation and the extension of neurites. Studies using the human neuroblastoma SH-SY5Y cell line, a common model for neuronal research, have demonstrated that the activity of tissue transglutaminase 2 (TG2) is indispensable for neurite outgrowth. nih.govimrpress.com

When SH-SY5Y cells are induced to differentiate, for instance with retinoic acid, there is a significant increase in TG2 expression and activity, which corresponds with the extension of neurites. imrpress.comntu.ac.uk The enzymatic function of TG2 catalyzes the formation of ε-(γ-glutamyl)-lysine cross-links, and inhibiting this activity prevents retinoic acid-induced neuronal differentiation. imrpress.com Cells overexpressing active TG2 can spontaneously differentiate, whereas those with inactive TG2 fail to form neurites even in the presence of inducing agents. imrpress.com This demonstrates that the cross-linking activity is a critical event. Research has identified naturally occurring ε-(γ-glutamyl)-lysine cross-links within SH-SY5Y cells under normal physiological conditions, although at very low levels, suggesting tight regulation of intracellular TG2 activity. nih.govacs.orgresearchgate.net TG2 is believed to mediate the activation of signaling pathways, such as RhoA and MAP kinase, which are required for the genetic expression leading to neuronal differentiation. nih.govimrpress.com

Modulation of Biochemical Signaling Cascades

The H-Glu-Lys-OH dipeptide and its formation are linked to key biochemical pathways, including those governing cellular redox status and receptor-mediated signaling.

Impact on Glutathione Metabolism and Oxidative Stress Responses

The structure of H-Glu-Lys-OH contains a γ-glutamyl residue, which is also a key component of glutathione (GSH), the cell's primary non-enzymatic antioxidant. nih.gov GSH (γ-glutamyl-L-cysteine-glycine) is central to cellular defense against oxidative stress. nih.gov The synthesis and degradation of GSH are part of the γ-glutamyl cycle. researchgate.net The enzyme γ-glutamyl transpeptidase (γ-GT), which can break down extracellular GSH to provide precursors for intracellular resynthesis, is structurally and functionally related to transglutaminases that form ε-(γ-glutamyl)-lysine bonds. researchgate.netnih.gov

Under conditions of oxidative stress, the cellular demand for GSH increases. nih.gov Studies have shown that oxidative stress can induce an increase in γ-GT activity, protein, and mRNA levels in lung epithelial cells, suggesting an adaptive response to enhance the utilization of extracellular GSH. nih.gov The formation of γ-glutamyl dipeptides, such as γ-glutamyl-glutamate, is linked to GSH metabolism and can reflect the cell's efforts to build up antioxidant defenses against oxidative stress. frontiersin.org Conversely, high concentrations of the amino acid lysine have been shown to induce oxidative damage to lipids and proteins and significantly decrease GSH levels in rat brain tissue, suggesting it can act as a direct oxidant and impair antioxidant defenses. researchgate.net This implies a complex relationship where the components of the H-Glu-Lys-OH dipeptide are intricately linked to the cellular redox balance.

Potential Agonistic and Antagonistic Activities on Cellular Receptors (e.g., intestinal glutamate receptors)

The metabolic fate of dietary ε-(γ-glutamyl)-lysine has been a subject of investigation. Studies in rats have shown that the dipeptide can be largely absorbed from the intestine and metabolized. nih.gov In vitro experiments using everted sacs of rat small intestine demonstrated that the compound could pass through the intestinal wall unchanged. nih.gov Once absorbed, it is actively hydrolyzed, with the kidneys showing significantly higher activity than the liver or small intestine. nih.gov

However, other research on simulated gastrointestinal digestion suggests that dietary ε-(γ-glutamyl)-lysine, particularly when formed in foods treated with microbial transglutaminase, may not be readily available for absorption. agriculturejournals.cz In these simulations, the isopeptide was found almost exclusively in high-molecular-weight fractions after digestion, making it unavailable for direct intestinal absorption unless processed further by brush border peptidases. agriculturejournals.cz Regarding receptor activity, some γ-glutamyl dipeptides have been shown to act as partial agonists at glutamate NMDA receptors in the central nervous system. frontiersin.org For instance, γ-glutamyl-glutamate can activate these receptors, suggesting that other γ-glutamyl compounds could have similar signaling roles. frontiersin.org However, specific studies on the agonistic or antagonistic effects of H-Glu-Lys-OH on intestinal glutamate receptors are not extensively detailed in the current body of research.

Nutritional and Food Science Aspects of ε-(γ-Glutamyl)-lysine

The formation of ε-(γ-glutamyl)-lysine cross-links is a significant phenomenon in food science, affecting the texture and properties of many protein-rich foods.

Occurrence and Distribution of ε-(γ-Glutamyl)-lysine in Processed Foods

The ε-(γ-glutamyl)-lysine cross-link is naturally present in various foods and its concentration often increases significantly with processing, particularly cooking and the use of the enzyme microbial transglutaminase (mTG). agriculturejournals.czresearchgate.net This enzyme is widely used in the food industry to improve the texture, stability, and water-holding capacity of protein-based foods. agriculturejournals.czresearchgate.net

A comprehensive quantitative analysis of 127 different food items detected ε-(γ-glutamyl)-lysine in 96 of them, with concentrations ranging from 0.2 to 135 μmol per 100g of protein. researchgate.netresearchgate.net High levels are typically found in processed products. For example, the level in processed fish and fish paste products is considerably higher than in the raw fish materials. researchgate.netresearchgate.net Similarly, processed meats and texturized soy proteins contain significant amounts of the cross-link. researchgate.net The table below presents findings on the distribution of this compound in various food categories.

Food CategoryPresence of ε-(γ-Glutamyl)-lysineConcentration Range (μmol/100g protein)Examples
Fish and Shellfish High in processed formsHighFish paste products, Processed fish
Meats High in processed formsHighProcessed meats, Raw poultry organs
Soybean Products High100 to 500Texturized proteins, Tofu
Dairy Present (esp. when mTG is used)VariesCasein-based products

This table is based on data from multiple food analysis studies. researchgate.netresearchgate.net

The formation of these cross-links is directly responsible for the gelation and texture improvement in products like surimi (fish paste) and soy protein gels. researchgate.net While the isopeptide bond itself is resistant to digestion by enzymes like pepsin and pronase, its presence in foods has been a long-standing part of the human diet. agriculturejournals.czresearchgate.net

Bioavailability and Digestibility of Dietary Protein-Bound ε-(γ-Glutamyl)-lysine

The nutritional fate of ε-(γ-glutamyl)-lysine cross-links present in dietary proteins is a subject of significant research. The isopeptide bond itself is resistant to hydrolysis by common digestive enzymes like pancreatic peptidases. agriculturejournals.cz Simulated in vitro gastrointestinal digestion studies have shown that the ε-(γ-glutamyl)-lysine dipeptide is found almost exclusively in high-molecular-weight fractions after digestion, suggesting it is not readily released as a free amino acid and may be unavailable for direct intestinal absorption. agriculturejournals.czresearchgate.net

However, in vivo studies, particularly in animal models, present a different picture, indicating high bioavailability. Research in rats has demonstrated that the lysine within the ε-(γ-glutamyl)-lysine moiety is largely available for absorption and metabolic use. cambridge.orgnih.gov In one key study, rats fed casein that had been heavily cross-linked with transglutaminase showed similar growth rates, protein efficiency ratios (PER), and biological values (BV) as rats fed intact, non-cross-linked casein. nih.gov Further analysis confirmed that approximately 99% of the ε-(γ-glutamyl)-lysine consumed was absorbed. nih.gov These findings suggest that even when lysine is part of this isopeptide bond, it can effectively supplement a lysine-deficient diet. nih.gov

The mechanism for this high bioavailability involves specific enzymes within the body. While the isopeptide may pass through the intestinal wall intact, tissues, particularly the kidneys, exhibit high activity of enzymes capable of hydrolyzing the bond. cambridge.orgnih.gov An enzyme called γ-glutamylamine cyclotransferase has been identified that can cleave the ε-(γ-glutamyl)-lysine bond, releasing free, metabolically available lysine and 5-oxo-L-proline, which is subsequently converted to glutamic acid. longdom.orgpnas.orgportlandpress.com Therefore, while the initial digestive process may not cleave the bond, subsequent metabolic processes ensure that the essential amino acid lysine is not lost.

Impact of Microbial Transglutaminase on Food Protein Cross-linking

Microbial transglutaminase (mTG) is an enzyme widely used in the food industry to modify the functional properties of proteins. nih.govllu.lv Unlike most animal transglutaminases, mTG is calcium-independent, making it highly effective and easy to use in a variety of food processing conditions. scispace.comllu.lv It catalyzes the same ε-(γ-glutamyl)-lysine cross-linking reaction as its mammalian counterparts, acting as a "protein glue" to form high-molecular-weight polymers from various food proteins. frontiersin.orgnih.gov

The application of mTG has a profound impact on the textural and physical properties of food products. The enzyme is effective on a broad range of protein substrates, including casein from milk, soy globulins, wheat gluten, and myosin in meat and fish. researchgate.netmdpi.com The formation of an extensive, covalently cross-linked protein network leads to significant improvements in firmness, elasticity, viscosity, and water-holding capacity. nih.govresearchgate.netresearchgate.net

In the food industry, these modifications are leveraged to create products with enhanced quality and novel characteristics.

Meat and Seafood: mTG is used to restructure smaller pieces of meat or fish into larger, uniform portions, improving texture and reducing product loss. researchgate.net In products like veggie burgers, it improves hardness, chewiness, and binding properties. nih.gov

Dairy Products: In yogurt and cheese production, mTG enhances gel strength, increases moisture retention, and reduces syneresis (the expulsion of liquid from the gel). unirioja.esscirp.org It can increase cheese yield by incorporating more whey proteins into the casein matrix. scirp.org

Bakery Products: In baked goods, mTG can strengthen dough by cross-linking gluten proteins, which improves texture and volume. unirioja.esfrontiersin.org

The table below summarizes key research findings on the effects of mTG on various food proteins.

Food Protein SourceEffect of mTG TreatmentResearch Finding Summary
Meat Analogs Improved Protein Content and TextureIncreasing mTG concentration and incubation time improved protein content (from 14.34% to 15.55%) and significantly enhanced hardness, gumminess, and chewiness. mdpi.com
Veggie Burgers Enhanced Binding and Mechanical PropertiesAddition of mTG improved binding (reduced shrinkage and moisture loss) and increased hardness and chewiness, leading to higher overall sensory acceptability. nih.gov
Camel Milk Cheese Increased Yield and Altered TexturemTG treatment significantly increased cheese yield and moisture content. The protein network became finer, and cheese hardness was affected by enzyme concentration. scirp.org
Dairy Proteins Improved Functional PropertiesCross-linking of dairy proteins like casein and whey improves gelation, solubility, and emulsifying properties. unirioja.esresearchgate.net
Rye Dough Modified Rheological PropertiesThe addition of mTG modified the rheological properties of rye dough, demonstrating its utility in improving the quality of baked goods. nih.gov

Historical Development of Research on ε γ Glutamyl Lysine Bonds

The understanding of the ε-(γ-glutamyl)-lysine isopeptide bond has evolved over several decades of research. A pivotal moment in this history was the discovery and characterization of transglutaminases, the primary enzymes responsible for their formation. Factor XIIIa, a blood clotting transglutaminase, was one of the first to be identified and studied for its protein cross-linking activity. nih.gov

A landmark in the field was the comprehensive 1977 review by Folk and Finlayson, which detailed the biochemistry of the ε-(γ-glutamyl)-lysine cross-link and the catalytic role of transglutaminases. This work synthesized the existing knowledge and laid the groundwork for future investigations into the physiological and pathological roles of this isopeptide bond.

The advent of advanced analytical techniques, particularly mass spectrometry, has been instrumental in identifying the specific glutamine and lysine (B10760008) residues involved in isopeptide bond formation within various proteins. nih.gov For example, in 2007, the first intramolecular isopeptide bond to be structurally resolved was identified in the bacterial pilin (B1175004) Spy0128, formed between lysine and asparagine side chains. biorxiv.org This discovery highlighted the importance of these bonds in stabilizing bacterial surface proteins. nih.govbiorxiv.org

Continued research has expanded our knowledge of the diverse biological contexts in which ε-(γ-glutamyl)-lysine cross-links are found, from their role in the food industry for modifying protein textures to their involvement in complex disease processes. researchgate.net The study of this fundamental isopeptide linkage remains an active area of research, with ongoing efforts to understand its regulation and to develop therapeutic strategies that target its formation in disease.

Table 3: Key Milestones in ε-(γ-Glutamyl)-lysine Research

Year Milestone Significance
Mid-20th Century Discovery and characterization of transglutaminases (e.g., Factor XIIIa) Identified the key enzymes responsible for isopeptide bond formation.
1977 Publication of the review by Folk and Finlayson Provided a comprehensive overview of the ε-(γ-glutamyl)-lysine cross-link and transglutaminase function.
Late 20th Century Application of mass spectrometry to protein analysis Enabled the precise identification of cross-linked residues in proteins.
2007 Structural resolution of an intramolecular isopeptide bond in Spy0128 Demonstrated the role of isopeptide bonds in the stabilization of bacterial proteins.
Present Ongoing research into the roles of isopeptide bonds in health and disease Expanding the understanding of the physiological and pathological implications of ε-(γ-glutamyl)-lysine cross-linking.

Catabolism and Metabolic Fate of ε γ Glutamyl Lysine

In Vivo Absorption and Systemic Metabolism of the Isopeptide

Studies in rats using radiolabeled ε-(γ-L-glutamyl)-L-lysine have demonstrated that the compound is significantly absorbed from the intestine and subsequently metabolized by the body. nih.govcambridge.org While the free isopeptide can be absorbed, its metabolic fate may be influenced by its form upon reabsorption, whether free or bound to a peptide. nih.gov

Enzymatic Hydrolysis of ε-(γ-Glutamyl)-lysine Bonds

The catabolism of the ε-(γ-glutamyl)-lysine isopeptide is not achieved by standard peptidases but by a specific enzymatic pathway. nih.govagriculturejournals.cz The central enzyme in this process is γ-glutamylamine cyclotransferase, which specifically targets γ-glutamylamines for breakdown. nih.govpnas.org The process yields free lysine (B10760008) and 5-oxo-L-proline, which can then enter other metabolic pathways. nih.govnih.gov

EnzymeSubstrateProducts
γ-Glutamylamine Cyclotransferase ε-(L-γ-Glutamyl)-L-lysineL-lysine, 5-oxo-L-proline
5-Oxoprolinase 5-oxo-L-prolineL-glutamate

Characterization of γ-Glutamylamine Cyclotransferase Activity

γ-Glutamylamine cyclotransferase is the key enzyme responsible for the cleavage of the ε-(γ-glutamyl)-lysine isopeptide. nih.gov It catalyzes the conversion of L-γ-glutamylamines into a free amine and 5-oxo-L-proline. nih.govpnas.org The mechanism involves the cyclization of the γ-glutamyl portion of the substrate. nih.gov

This enzyme exhibits high specificity. Its activity is directed towards γ-glutamylamines, including ε-(L-γ-glutamyl)-L-lysine and γ-glutamyl derivatives of polyamines. nih.govpnas.org Research has shown that γ-glutamylamine cyclotransferase will not act on substrates where the α-amino or α-carboxyl groups of the glutamyl moiety are blocked. nih.govnih.gov Furthermore, it is inactive toward most γ-glutamyl-α-amino acids and derivatives of L-aspartic acid, highlighting its precise function in metabolizing the products of transglutaminase reactions. nih.govnih.gov This enzyme is found in a number of animal tissues, including the kidney. nih.govpnas.org

Role of 5-Oxoprolinase in Isopeptide Breakdown

Following the action of γ-glutamylamine cyclotransferase, which releases 5-oxo-L-proline, the enzyme 5-oxoprolinase plays a crucial secondary role. nih.govnih.gov 5-Oxoprolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline into L-glutamate. ontosight.ainih.govnih.gov This reaction is a key step in the γ-glutamyl cycle, a pathway involved in the synthesis and degradation of glutathione (B108866). ontosight.airesearchgate.net By metabolizing 5-oxoproline, 5-oxoprolinase ensures that this product of isopeptide breakdown is recycled, making the glutamate (B1630785) available for other cellular processes, including the resynthesis of glutathione. nih.govresearchgate.net The accumulation of 5-oxoproline can occur if its production exceeds the capacity of 5-oxoprolinase. taylorandfrancis.com

Identification and Function of Nε-(γ-Glutamyl)lysine Hydrolase

The primary enzyme identified for the catabolism of the free ε-(γ-glutamyl)-lysine isopeptide is γ-glutamylamine cyclotransferase, which functions as a lyase rather than a hydrolase. nih.govnih.govrhea-db.org While the term "hydrolase" might imply a direct water-mediated cleavage of the isopeptide bond, the established pathway involves this cyclotransferase. nih.gov There is some evidence suggesting that tissue transglutaminase 2 (TG2), the enzyme often responsible for forming the isopeptide bond, may also possess isopeptidase or hydrolase activity under certain conditions, potentially allowing for a dynamic breaking of the bond. core.ac.uk Another enzyme, γ-glutamyl hydrolase, is known to cleave γ-glutamyl bonds, but its primary characterized role is in the metabolism of folylpolyglutamates. nih.gov For the catabolism of the free H-Glu-Lys-OH dipeptide, γ-glutamylamine cyclotransferase is the well-characterized and principal enzyme. portlandpress.com

Organ-Specific Metabolic Capacities (e.g., Kidney, Liver, Intestine)

The metabolic capacity to break down ε-(γ-glutamyl)-lysine varies significantly between different organs. nih.govcambridge.org Comparative studies using tissue homogenates from rats have provided quantitative insights into this organ-specific activity. The kidney has been identified as the primary site of hydrolysis for this isopeptide. nih.govcambridge.org

The relative hydrolyzing activity for ε-(γ-glutamyl)-lysine in rat tissues is detailed below.

OrganRelative Hydrolyzing Activity
Kidney High
Liver Moderate
Small Intestine Low

Data based on findings that kidney homogenate activity was nine times greater than that of the liver and eighteen times greater than that of the small intestine. nih.govcambridge.org

This high level of activity in the kidney is consistent with the finding that γ-glutamylamine cyclotransferase is abundant in this organ. nih.govpnas.org The liver and small intestine also contribute to the metabolism, albeit to a lesser extent. nih.govcambridge.org The γ-glutamyl cycle, which includes the 5-oxoprolinase step, is also known to be active in the kidney, liver, and small intestine. researchgate.net

Incorporation of Released Lysine into Blood Proteins

A key aspect of the metabolic fate of ε-(γ-glutamyl)-lysine is the bioavailability of its constituent amino acids after the isopeptide bond is cleaved. Research has confirmed that the lysine released from the breakdown of ε-(γ-glutamyl)-lysine enters the body's free amino acid pool and is utilized for protein synthesis. nih.govcambridge.org In a study where rats were administered ε-(γ-L-glutamyl)-L-[4,5-3H]lysine, the labeled lysine was subsequently found incorporated into blood proteins. nih.govcambridge.org This demonstrates that the catabolic pathway effectively salvages the essential amino acid lysine, making it available for systemic use.

Pathological Implications of Dysregulated ε γ Glutamyl Lysine Formation

Role in Neurodegenerative Disorders

A hallmark of many neurodegenerative diseases is the aggregation of specific proteins in affected brain regions. biologymedjournal.commdpi.com There is compelling evidence that TG2-mediated ε-(γ-glutamyl)-lysine cross-linking plays a significant role in the formation and stabilization of these pathological protein aggregates. nih.govbiologymedjournal.comimrpress.com Increased TG2 expression and activity have been observed in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. mdpi.combmbreports.org

Contribution to Protein Aggregation in Alzheimer's Disease

Alzheimer's disease (AD) is characterized by the presence of extracellular amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.govmdpi.com Tissue transglutaminase (TG2) has been shown to catalyze the cross-linking of both Aβ and tau proteins, contributing to the formation of stable, insoluble aggregates. nih.govmdpi.comnih.gov

Postmortem studies of AD brains have revealed elevated levels of TG2 protein and a significant increase in ε-(γ-glutamyl)-lysine isopeptide bonds compared to control brains. nih.gov Specifically, TG2 mRNA levels were found to be threefold higher in the prefrontal cortex of AD patients. bmbreports.org These cross-links are found within protein complexes, and their formation can change protein conformation, leading to the generation of neurotoxic oligomers and aggregates. nih.govntu.ac.uk In vitro studies have demonstrated that TG2 can induce the oligomerization and aggregation of Aβ peptides at physiological levels. biologymedjournal.com This enzymatic modification makes the resulting tau protein aggregates more resistant to degradation by proteases like calpain. mdpi.com

Involvement in Lewy Body Stability in Parkinson's Disease

Parkinson's disease (PD) is pathologically defined by the loss of dopaminergic neurons and the presence of intracellular inclusions called Lewy bodies (LBs), which are primarily composed of the protein α-synuclein. pnas.orgnih.gov Both TG2 and the ε-(γ-glutamyl)-lysine cross-links it generates are found to be increased in the dopamine (B1211576) neurons of the substantia nigra in PD patients. hmdb.canih.gov

Immunohistochemical studies have confirmed the colocalization of TG2-catalyzed cross-links and α-synuclein within the halo of Lewy bodies in postmortem brain tissue from individuals with PD and dementia with Lewy bodies. nih.govpnas.orgpnas.org The enzymatic activity of TG2 leads to the cross-linking of α-synuclein, forming high-molecular-weight, detergent-insoluble aggregates. pnas.orgpnas.org This process is not only implicated in the formation of the aggregates but may also be an early event in PD pathogenesis, with evidence suggesting that the α-synuclein monomer itself can be intramolecularly cross-linked by TG2. nih.govkuleuven.be This modification appears to precede aggregation and correlates with disease progression. nih.gov Studies in mouse models have shown that co-expression of TG2 and human α-synuclein leads to greater formation of insoluble α-synuclein species, increased neuroinflammation, and worse motor performance. nih.gov

Association with Huntington's Chorea and other Polyglutamine Diseases

Huntington's disease (HD) is part of a group of neurodegenerative disorders known as polyglutamine (polyQ) diseases, caused by an expansion of a CAG triplet repeat in specific genes. biologymedjournal.comnih.gov This results in proteins with an abnormally long polyglutamine tract, such as mutant huntingtin (mHTT) in HD. mdpi.com These expanded polyglutamine domains are excellent substrates for TG2. biologymedjournal.com

The transglutaminase-mediated cross-linking of these mutant proteins is hypothesized to be a key mechanism in the formation of the characteristic insoluble protein aggregates and nuclear inclusions seen in these diseases. nih.govpnas.org While the direct role of these aggregates in pathogenesis is still debated, their formation is a consistent feature. pnas.org Evidence suggests that TG2 activity contributes to the stabilization of these aggregates, rendering them highly insoluble. imrpress.comnih.gov The covalent cross-linking of polyglutamine proteins by TG2 is considered a potential factor in the pathogenic mechanism of HD and other polyQ disorders like spinocerebellar ataxias. nih.govoup.com

Connective Tissue and Fibrotic Pathologies

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to scarring and loss of organ function. atsjournals.orgethz.ch The dysregulation of ε-(γ-glutamyl)-lysine cross-linking, primarily through the action of TG2, is a key driver in the progression of fibrosis in various tissues, including the kidney, lung, liver, and heart. physiology.orgresearchgate.net TG2 contributes to fibrosis by cross-linking ECM proteins, which increases their stability, protects them from degradation by proteases, and creates a stiffer matrix. physiology.orgmdpi.comatsjournals.org

Increased ε-(γ-Glutamyl)-lysine Cross-links in Diabetic Nephropathy and Renal Fibrosis

Diabetic nephropathy (DN) is a major cause of chronic kidney disease (CKD) and is characterized by the progressive expansion of the ECM in the kidney. karger.comresearchgate.net In both human DN and experimental models, there is a significant increase in TG2 expression and the formation of ε-(γ-glutamyl)-lysine bonds. karger.comhmdb.caresearchgate.net

A retrospective analysis of renal biopsies from patients with type 2 diabetes and nephropathy showed a 1,266% increase in TG2 and a 486% increase in ε-(γ-glutamyl)-lysine cross-links compared to normal kidneys. karger.comresearchgate.net These changes were predominantly located in the extracellular periglomerular and peritubular areas and correlated strongly with the degree of renal scarring. researchgate.net In animal models of DN, whole-kidney ε-(γ-glutamyl)-lysine levels increased by as much as 650%. researchgate.net This excessive cross-linking contributes to the accumulation of ECM, a central feature of tissue fibrosis, by increasing its deposition and inhibiting its breakdown. researchgate.net Consequently, urinary levels of both TG2 and ε-(γ-glutamyl)-lysine have been proposed as potential biomarkers for the progression of CKD. researchgate.netplos.org

Study Type Model/Patient Group Key Findings Reference
Human Biopsy AnalysisPatients with Diabetic Nephropathy (Type 2)1,266% increase in TG2; 486% increase in ε-(γ-glutamyl)-lysine cross-links in DN kidneys vs. normal. researchgate.net, karger.com
Animal Model (Rat)Streptozotocin-induced Diabetes650% increase in whole kidney ε-(γ-glutamyl)-lysine levels at 120 days. researchgate.net
Human Cohort StudyPatients with Chronic Kidney DiseaseUrinary TG2 and ε-(γ-glutamyl)-lysine levels were significantly associated with the speed of disease progression. plos.org

Mechanisms in General Tissue Fibrosis Progression

The role of ε-(γ-glutamyl)-lysine cross-links in fibrosis extends beyond the kidney to other organs like the lungs, liver, and heart. physiology.orgmdpi.com The fundamental mechanism involves the enzyme TG2 being secreted into the extracellular space where it catalyzes the cross-linking of major ECM components like collagens and fibronectin. mdpi.comatsjournals.org This action has several pro-fibrotic consequences:

Increased ECM Stability: The covalent isopeptide bonds make the ECM stiffer and highly resistant to degradation by proteases, shifting the balance towards matrix accumulation. physiology.orgatsjournals.orgnih.gov

Activation of TGF-β: TG2 can bind and cross-link the latent TGF-β binding protein (LTBP-1) to the ECM. physiology.orgethz.ch This sequesters latent TGF-β, a potent pro-fibrotic cytokine, within the matrix. The stiffened matrix then facilitates the mechanical activation and release of TGF-β, which further stimulates fibroblast activation and ECM production. physiology.orgethz.chnih.gov

Promotion of Cell Adhesion and Proliferation: A cross-linked matrix can enhance fibroblast adhesion and proliferation, further driving the fibrotic process. nih.gov

Studies in various animal models have shown that increased TG2 activity and subsequent ε-(γ-glutamyl)-lysine formation are correlated with the severity of fibrosis. physiology.org Inhibition of TG2 has been shown to ameliorate fibrosis in preclinical models, highlighting the therapeutic potential of targeting this pathway. nih.govnih.govaston.ac.uk

Immune and Inflammatory Conditions

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. frontiersin.orgresearchgate.net Tissue transglutaminase 2 (TG2) plays a dual role in the pathogenesis of this disease, acting as both an enzyme that modifies gluten peptides and as the primary autoantigen. frontiersin.orgnih.govresearchgate.net

TG2 catalyzes the deamidation of specific glutamine residues within gluten peptides, converting them to glutamic acid. nih.govresearchgate.net This modification increases the negative charge of the peptides, enhancing their binding affinity to HLA-DQ2 and HLA-DQ8 molecules on antigen-presenting cells. researchgate.netresearchgate.net This, in turn, leads to a robust T-cell mediated inflammatory response in the small intestine. naspghan.org

In addition to deamidation, TG2's transamidation activity, which forms ε-(γ-glutamyl)-lysine cross-links, is also implicated in the disease. researchgate.netunina.it TG2 can cross-link gliadin peptides to itself, creating TG2-gliadin complexes. frontiersin.org These complexes are thought to be taken up by B-cells, leading to the production of autoantibodies against TG2, a hallmark of celiac disease. frontiersin.orgresearchgate.net The formation of these highly stable, cross-linked complexes can contribute to the chronic inflammation and tissue damage observed in the small intestine of celiac disease patients. frontiersin.org

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone erosion. nih.govnih.gov The inflammatory microenvironment of the RA synovium activates fibroblast-like synoviocytes (FLSs), which are key contributors to cartilage destruction. nih.govorthosearch.org.uk

Transglutaminase 2 (TG2) is overexpressed in the RA synovium, and its activity is associated with cartilage degradation. nih.gov The formation of ε-(γ-glutamyl)-lysine bonds is linked to collagen degradation in animal models of arthritis. nih.govresearchgate.net Studies have shown that the intensity of staining for these cross-links increases in the synovial membrane and cartilage during the development of arthritis, coinciding with increased collagen degradation. nih.gov

TG2 contributes to the breakdown of the extracellular matrix (ECM) in arthritic joints. nih.govorthosearch.org.uk The enzyme's cross-linking activity is required for the formation and function of invadopodia, which are specialized protrusions on FLSs that mediate ECM degradation. nih.govorthosearch.org.uk By stabilizing protein aggregates and making the ECM more resistant to normal remodeling, the aberrant formation of ε-(γ-glutamyl)-lysine contributes to the pathological tissue destruction in RA. nih.gov Inhibition of TG2 activity has been shown to reduce cartilage degradation in experimental arthritis, highlighting its potential as a therapeutic target. nih.govnih.govorthosearch.org.uk

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive degradation of articular cartilage and changes in the underlying bone. nih.govnih.gov Transglutaminase 2 (TG2) expression is increased in human and experimental osteoarthritic cartilage. nih.govnih.gov

In OA, chondrocytes can undergo a hypertrophic differentiation, a process associated with the expression of type X collagen and matrix metalloproteinase-13 (MMP-13), which contribute to cartilage breakdown. nih.govresearchgate.net TG2 has been shown to mediate this hypertrophic differentiation of chondrocytes. nih.gov The level of TG2 expression may serve as a marker for the tissue remodeling that occurs in osteoarthritic joints. nih.gov

Experimental studies in mice have shown that the absence of TG2 leads to reduced cartilage destruction in a model of OA, suggesting a direct role for the enzyme in the disease process. nih.govnih.gov The formation of ε-(γ-glutamyl)-lysine cross-links by TG2 can alter the properties of the cartilage matrix, potentially making it more susceptible to degradation or hindering its repair. nih.gov The ability of TG2 to regulate the activation of latent transforming growth factor-β (TGF-β) may also impact the inflammatory response in osteoarthritic tissues. nih.gov

ConditionRole of ε-(γ-Glutamyl)-lysine FormationKey FindingsReference
Rheumatoid ArthritisAssociated with collagen degradation and ECM breakdownTG2 overexpression in synovium; ε-(γ-glutamyl)-lysine bonds linked to cartilage degradation and required for invadopodia formation in FLSs. nih.govnih.govorthosearch.org.ukresearchgate.net
OsteoarthritisContributes to cartilage destruction and chondrocyte hypertrophyIncreased TG2 expression in osteoarthritic cartilage; TG2 mediates hypertrophic differentiation of chondrocytes; TG2 knockout mice show reduced cartilage destruction. nih.govnih.govresearchgate.net

Oncological Contexts

The dysregulation of transglutaminase 2 (TG2) and the subsequent aberrant formation of ε-(γ-glutamyl)-lysine cross-links are increasingly implicated in various aspects of cancer development and progression. mdpi.comnih.govpagepressjournals.org TG2 expression is frequently elevated in various cancers, including pancreatic, breast, and gastric cancers, and is often associated with poor prognosis, drug resistance, and increased metastasis. nih.govfrontiersin.orgoncotarget.com

The cross-linking activity of TG2 plays a significant role in modifying the tumor microenvironment (TME). mdpi.com By cross-linking extracellular matrix (ECM) proteins like fibronectin and collagen, TG2 contributes to the stiffening of the TME. mdpi.comnih.gov This altered matrix can promote cancer cell adhesion, migration, and invasion. mdpi.comnih.gov The formation of these stable, protease-resistant cross-links can also protect tumor cells and facilitate their survival and proliferation. nih.gov

Furthermore, TG2-mediated cross-linking is involved in key signaling pathways that drive tumorigenesis. For instance, TG2 can activate pathways such as NF-κB, PI3K/AKT, and ERK1/2, which are involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT) – a process critical for metastasis. mdpi.comnih.govoncotarget.com The enzyme's activity has also been linked to the cancer stem cell (CSC) phenotype, which is characterized by high proliferative capacity and chemoresistance. mdpi.comnih.gov In some cancers, however, the role of TG2 can be context-dependent, and in certain situations, it may even have tumor-suppressive functions. nih.govnih.gov

Cancer TypeRole of TG2/ε-(γ-Glutamyl)-lysineAssociated Pathways/ProcessesReference
GeneralTME stiffening, chemoresistance, EMT, stemnessNF-κB, PI3K/AKT mdpi.com
Pancreatic CancerOverexpressed, linked to chemoresistance and metastasis- nih.gov
Breast CancerPromotes metastasis and drug resistanceEGFR, NF-κB frontiersin.org
Gastric CancerPromotes proliferation, migration, invasion, and metastasisERK1/2 pathway oncotarget.com
Colorectal CancerIncreased expression, involved in tumor growthInfluences E-cadherin and N-cadherin expression nih.govnih.gov

Transglutaminase Overexpression in Cancer Stem Cells and Metastasis

Recent research has identified tissue transglutaminase (TG2), a key enzyme in the formation of ε-(γ-glutamyl)-lysine cross-links, as a significant factor in cancer biology. nih.govnih.gov Elevated levels of TG2 are observed in various cancer cells, with a particularly high enrichment in cancer stem cells (CSCs). nih.gov This overexpression is not merely a marker but an active contributor to the aggressive nature of many tumors. nih.govresearchgate.net

The increased expression of TG2 in CSCs is associated with enhanced survival, proliferation, migration, and invasion capabilities. nih.gov In several types of cancer, including breast, ovarian, glioma, and epidermal squamous cell carcinoma, TG2 levels are markedly higher in CSCs, and the enzyme is essential for their survival and metastatic activity. nih.gov For instance, studies on colorectal cancer stem cells have shown a significant upregulation of TG2. iiarjournals.org This overexpression promotes the self-renewal and metastatic potential of these cells, which are key drivers of tumor recurrence and spread. iiarjournals.org Similarly, in mesothelioma, TG2 is highly expressed in cancer stem cells compared to non-stem cancer cells and is required for tumor formation. oncotarget.com

The mechanism by which TG2 promotes metastasis is linked to the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. nih.gov TG2 expression is associated with an increase in EMT markers such as N-cadherin and vimentin, and a decrease in E-cadherin. iiarjournals.org This shift in protein expression facilitates the detachment of cancer cells from the primary tumor and their invasion into surrounding tissues and distant organs. nih.goviiarjournals.org Furthermore, TG2 has been shown to facilitate breast cancer metastasis by increasing the production of interleukin-6 (IL-6), a cytokine linked to tumor aggressiveness. nih.gov The enzyme's role extends to conferring drug resistance, a major challenge in cancer therapy. nih.govresearchgate.net Knockdown of TG2 in cancer cells has been shown to restore sensitivity to therapeutic drugs. nih.gov

Table 1: Transglutaminase 2 (TG2) Expression in Cancer Stem Cells (CSCs) vs. Non-Stem Cancer Cells

Cancer TypeCell PopulationRelative TG2 Expression LevelAssociated FindingsReference
Colorectal Cancer CD133 (+) CCSCs (tumorigenic)25-fold higherIncreased self-renewal and metastatic ability. iiarjournals.org
CD133 (-) CCSCs (non-tumorigenic)BaselineLower metastatic potential. iiarjournals.org
Mesothelioma Mesothelioma CSCs (spheroid-derived)Markedly elevatedRequired for spheroid formation, invasion, and migration. oncotarget.com
Non-stem cancer cells (monolayer)BaselineReduced tumorigenic properties. oncotarget.com
Epidermal, Breast, Glioma, Ovarian Cancer Cancer Stem CellsMarkedly elevatedRequired for CSC survival, migration, and invasion. nih.gov
Non-stem cancer cellsBaseline nih.gov

Ocular Pathologies

The unique protein environment of the eye lens makes it particularly susceptible to damage from abnormal protein cross-linking. The dysregulation of ε-(γ-glutamyl)-lysine formation is a key factor in the development of certain ocular pathologies, most notably cataracts.

Isopeptide Cross-linking in Cataract Formation

Cataracts, characterized by the opacification of the eye lens, are a leading cause of vision loss. A significant body of evidence points to the role of transglutaminase-mediated cross-linking in this process. nih.govplos.org The lens contains crystallin proteins, which are exceptionally long-lived and must maintain their soluble, transparent state for decades. The formation of insoluble protein polymers is a hallmark of cataract development, and these polymers have been found to contain significant amounts of ε-(γ-glutamyl)-lysine isopeptide bonds. pnas.orgnih.gov

The enzyme responsible for creating these cross-links, transglutaminase 2 (TGase 2), is present in the lens and its activity is calcium-dependent. pnas.org Molecular studies have demonstrated that TGase 2 is a key factor in the development of certain types of cataracts. nih.gov Specifically, TGase 2 mRNA and protein were detected in human lens epithelial cells from anterior polar cataracts, but were absent in cells from clear lenses or other types of cataracts like nuclear cataracts. nih.gov

The process is often initiated by factors such as transforming growth factor β (TGF-β), which induces the overexpression of TGase 2. nih.gov This increased enzyme activity leads to the cross-linking of lens proteins, including crystallins and extracellular matrix proteins like fibronectin. pnas.orgnih.gov The resulting high-molecular-weight protein aggregates scatter light, leading to the progressive loss of lens transparency. pnas.orgnih.gov The formation of β-crystallin dimers cross-linked by ε-(γ-glutamyl)-lysine bridges is considered an early indicator of transglutaminase action in the lens. nih.gov This irreversible modification disrupts the highly ordered architecture of the lens, culminating in cataract formation. plos.orgnih.gov

Table 2: Evidence for ε-(γ-Glutamyl)-lysine and TG2 in Cataract Formation

FindingType of Cataract StudiedObservationImplicationReference
Isopeptide Presence Human CataractSignificant amounts of γ-glutamyl-ε-lysine isopeptides found in protein polymers.Isopeptide cross-links contribute to the formation of insoluble protein aggregates. pnas.orgnih.gov
Enzyme Expression Anterior Polar CataractsTGase 2 mRNA and protein detected in lens epithelial cells.TGase 2 is actively expressed in specific cataract types. nih.gov
Enzyme Expression Healthy/Clear LensesNo TGase 2 mRNA or protein detected in lens epithelial cells.TGase 2 is not typically active in healthy, transparent lenses. nih.gov
Protein Cross-linking Rabbit Lens (in vitro)Formation of β-crystallin dimers linked by Nε(γ-glutamyl)lysine bridges.An early sign of transglutaminase-induced protein aggregation. nih.gov
Inducing Factors Human Lens Epithelial Cells (in culture)TGF-β induces TGase 2 expression and cross-linking of fibronectin.Growth factors can trigger the pathological cross-linking cascade. nih.gov

Advanced Research Methodologies and Analytical Approaches for H Glu Lys Oh and Its Isopeptide Form

Spectrometric Techniques for Quantitative and Qualitative Analysis

Spectrometric methods are indispensable for the detailed analysis of H-Glu-Lys-OH and its isopeptide. These techniques offer high sensitivity and specificity, enabling both the identification and quantification of these molecules in complex biological samples.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS, LC-MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a powerful tool for the quantitative analysis of proteins and peptides. google.com This method allows for the separation of complex mixtures, followed by the precise detection and quantification of target molecules. In the context of H-Glu-Lys-OH and its isopeptide, LC-MS/MS can differentiate between the two isomers based on their fragmentation patterns. For instance, ε-(γ-glutamyl)lysine isopeptide can be distinguished from its dipeptide isomers, including H-Glu-Lys-OH, by characteristic fragmentation ions. sut.ac.th

Recent studies have utilized LC-MS/MS to identify and quantify γ-glutamyl peptides in various food matrices. For example, a 2025 study on the enzymatic hydrolysis of myofibrillar proteins identified 62 metabolites, with γ-glutamyl peptides being the main components. mdpi.comnih.gov The study successfully quantified γ-Glu-Lys among other γ-glutamyl peptides, highlighting the role of these compounds in flavor development. mdpi.comnih.gov The general workflow involves separating the peptides using a liquid chromatography system, followed by mass spectrometric analysis to identify and quantify the molecules of interest. google.com

Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HILIC-ESI-MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of HPLC that is particularly well-suited for the separation of polar compounds like peptides. When coupled with electrospray ionization mass spectrometry (ESI-MS), HILIC-ESI-MS becomes a highly effective technique for analyzing hydrophilic molecules. This method can be used to separate and identify H-Glu-Lys-OH and its isopeptide from other components in a sample, providing detailed information about their presence and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cross-link Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of molecules. vdoc.pub The conformations of H-Glu-Lys-OH cyclic dipeptides have been studied using theoretical analysis and NMR spectroscopy. researchgate.net By comparing calculated and experimental spin-spin coupling constants, researchers can gain insights into the three-dimensional structure of these molecules. rjbc.ru This information is valuable for understanding how these peptides interact with other molecules and their role in biological systems. While direct quantification of the isopeptide cross-link can be challenging, NMR provides crucial conformational data.

Isotope Dilution Methods for Absolute Quantification

Isotope dilution analysis is a highly accurate method for the absolute quantification of molecules. This technique involves adding a known amount of a stable isotope-labeled version of the target analyte to a sample. By measuring the ratio of the natural and labeled isotopes using mass spectrometry, the exact concentration of the analyte in the original sample can be determined. This approach has been successfully applied to the analysis of various compounds, including mycotoxins, and is a valuable tool for the precise quantification of H-Glu-Lys-OH and its isopeptide form in complex mixtures. tum.de

Chromatographic Separation Strategies

Chromatographic techniques are fundamental to the analysis of H-Glu-Lys-OH and its isopeptide, as they enable the separation of these compounds from other molecules in a sample, which is a critical step before their detection and quantification.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for the separation and purification of peptides and proteins. hplc.eu This method separates molecules based on their hydrophobicity. In the analysis of H-Glu-Lys-OH and its isopeptide, RP-HPLC is often used as a preliminary separation step before mass spectrometry. microdetection.cn For example, RP-HPLC has been employed to separate peptides generated from enzymatic digests, which can then be further analyzed to identify and quantify the presence of the ε-(γ-glutamyl)lysine isopeptide bond. researchgate.net The high resolving power of RP-HPLC allows for the separation of closely related peptides, making it an essential tool in the study of protein cross-linking. hplc.eu

Analytical TechniqueApplication in H-Glu-Lys-OH AnalysisKey Findings
HPLC-MS/MS Quantitative and qualitative analysis of γ-glutamyl peptides.Differentiates ε-(γ-glutamyl)lysine from its isomers based on fragmentation patterns. sut.ac.th Identified and quantified γ-Glu-Lys in hydrolyzed protein samples. mdpi.comnih.gov
HILIC-ESI-MS Separation and analysis of polar compounds like H-Glu-Lys-OH.Effective for separating hydrophilic molecules, enabling detailed analysis.
NMR Spectroscopy Structural and conformational analysis of H-Glu-Lys-OH.Provides insights into the 3D structure by comparing experimental and calculated spin-spin coupling constants. researchgate.netrjbc.ru
Isotope Dilution Absolute quantification of H-Glu-Lys-OH and its isopeptide.Enables highly accurate concentration measurements by using stable isotope-labeled standards. tum.de
RP-HPLC Separation and purification of H-Glu-Lys-OH and related peptides.Separates peptides based on hydrophobicity, often used prior to mass spectrometry for identification and quantification. microdetection.cnresearchgate.net

Cation Exchange Chromatography

Cation exchange chromatography (CEX) is a cornerstone technique for the separation and analysis of H-Glu-Lys-OH and its isopeptide form, primarily due to the inherent charge characteristics of these molecules. This method separates molecules based on their net positive charge and its interaction with a negatively charged stationary phase. pressbooks.pubgoogle.com Amino acids and peptides, being zwitterionic, exhibit different charges depending on the pH of the mobile phase, which allows for their effective separation. shimadzu.com

In the analysis of protein hydrolysates to quantify the ε-(N-γ-glutamyl)-L-lysine isopeptide, CEX is frequently the method of choice. tu-dresden.de The separation is typically followed by post-column derivatization to enable detection. shimadzu.com193.16.218 The use of lithium buffer systems, as opposed to the more common sodium buffer systems, can often resolve complex mixtures of amino acids and related compounds found in physiological fluids. 193.16.218 The robustness and high reliability of CEX make it a preferred method for quantitative analysis in routine applications. bevital.no

The effectiveness of CEX is dependent on several factors, including the type of resin, the pH and ionic strength of the buffer system, and the column temperature. 193.16.218 For instance, lysine (B10760008), having a predominant positive net charge below a pH of approximately 10.0, can be effectively retained on a cation exchange column under these conditions. google.com This principle allows for the separation of the target dipeptide from other sample components.

Table 1: Principles of Cation Exchange Chromatography for H-Glu-Lys-OH Analysis

Parameter Description Relevance to H-Glu-Lys-OH
Stationary Phase A solid support (resin) with covalently attached negatively charged functional groups (e.g., carboxylate, sulfonate). Binds the positively charged amino and ε-amino groups of the dipeptide.
Mobile Phase A buffered aqueous solution. The pH and salt concentration are critical parameters. Elution is achieved by increasing the salt concentration or the pH of the buffer, which neutralizes the positive charge on the analyte, weakening its interaction with the resin.
Separation Basis Differential affinity of positively charged molecules for the stationary phase. Allows separation of H-Glu-Lys-OH and its isopeptide from neutral, negatively charged, or less positively charged molecules.

| Typical Application | Quantitative analysis of amino acids in protein hydrolysates and physiological fluids. tu-dresden.de193.16.218 | Considered a highly accurate and precise method for determining the composition of pure proteins and peptides. aurigaresearch.com |

Gel Filtration Chromatography for Isolation

Gel filtration chromatography, also known as size exclusion chromatography (SEC), is a valuable technique for the isolation and purification of the ε-(N-γ-glutamyl)-L-lysine isopeptide, particularly when it is part of larger peptide fragments or proteins. pressbooks.pub This method separates molecules based on their hydrodynamic volume, or size, as they pass through a column packed with a porous gel.

In practice, SEC is used to fractionate complex mixtures, such as protein digests, into different molecular weight ranges. For example, after a simulated gastrointestinal digestion of cross-linked proteins, semipreparative gel permeation chromatography can be used to separate the digest into high- and low-molecular-weight fractions. agriculturejournals.cz This allows researchers to determine whether the isopeptide is present as a free dipeptide or within larger peptide fragments. agriculturejournals.cz The technique is also employed to assess the degree of protein polymerization resulting from transglutaminase activity, which forms the isopeptide bonds. tu-dresden.de Furthermore, it is a common final step ("polishing") in purification protocols to desalt samples or to separate the target molecule from any remaining impurities of different sizes. google.com

Table 2: Application of Gel Filtration Chromatography in Isopeptide Analysis

Application Column Type Example Purpose Finding
Fractionation of Digested Peptides Not specified To separate low- and high-molecular-weight fractions after simulated digestion. agriculturejournals.cz N-ε-(γ-glutamyl)-lysine was found almost exclusively in the high-molecular-weight fraction. agriculturejournals.cz
Purification of Enzymes Superose S-12 To separate a specific isopeptidase (destabilase) from other components in leech salivary gland secretion. sigmaaldrich.comnih.gov Successfully separated the D-dimer-monomerizing activity from lysozyme (B549824) activity. sigmaaldrich.com

Sample Preparation and Derivatization Protocols

Optimized Enzymatic Digestion for Isopeptide Release

The analysis of the ε-(N-γ-glutamyl)-L-lysine isopeptide bond often requires its release from a parent protein or larger peptide. This is achieved through optimized enzymatic digestion protocols. The isopeptide bond itself is notably resistant to cleavage by many common proteases, such as trypsin and pancreatic peptidases. agriculturejournals.cznih.gov This resistance necessitates the use of specific enzymatic cocktails or harsh hydrolysis conditions.

A common approach involves extensive enzymatic hydrolysis. For instance, a three-step procedure using pepsin, followed by pronase E, and finally a mixture of leucine (B10760876) aminopeptidase (B13392206) and prolidase has been successfully used to completely hydrolyze protein samples for the subsequent quantification of the isopeptide by amino acid analysis. tu-dresden.de In other studies, after an initial digestion with an enzyme like trypsin to break down the protein backbone, the resulting mixture containing the isopeptide cross-links is subjected to further analysis. nih.gov

It is also known that specific enzymes, such as γ-glutamylamine cyclotransferase, can directly cleave the isopeptide bond, releasing free lysine and 5-oxoproline. mdpi.comlongdom.org This enzyme is a key component in the metabolic processing of these cross-links in biological systems.

Table 3: Enzymatic Digestion Strategies for Isopeptide Analysis

Enzyme(s) Substrate/Sample Type Purpose Key Observation
Trypsin Cell Lysates To digest proteins while leaving the isopeptide bond intact for further MS/MS analysis. nih.gov The isopeptide bond is resistant to trypsin. nih.gov
Pepsin, Pronase E, Leucine aminopeptidase, Prolidase Casein Complete enzymatic hydrolysis to release the isopeptide for quantification. tu-dresden.de Allows for accurate determination of the total isopeptide content.
γ-Glutamylamine cyclotransferase Proteins containing ε-(N-γ-glutamyl)-L-lysine Cleavage of the isopeptide bond. mdpi.comlongdom.org Releases free lysine and 5-oxoproline, indicating a metabolic pathway for the breakdown of these cross-links. longdom.org

Pre-column and Post-column Derivatization for Enhanced Detection

Since most amino acids and small peptides like H-Glu-Lys-OH lack a strong chromophore or fluorophore, chemical derivatization is essential for their sensitive detection by HPLC with UV-visible or fluorescence detectors. lcms.czjasco-global.com Two primary strategies are employed: post-column and pre-column derivatization.

Post-column derivatization involves the separation of the underivatized analytes first, typically by ion-exchange chromatography, followed by reaction with a derivatizing reagent before the mixture enters the detector. shimadzu.com The most common reagents for this method are ninhydrin, which yields a colored product detectable in the visible range (570 nm for primary amines and 440 nm for secondary amines like proline), and o-phthalaldehyde (B127526) (OPA), which forms a fluorescent product with primary amines. shimadzu.comaurigaresearch.comusp.org This approach is highly reproducible, easily automated, and less susceptible to interference from sample matrix components. shimadzu.comusp.org However, it can be less sensitive than pre-column methods and consumes a large amount of reagent. shimadzu.com

Pre-column derivatization involves reacting the analytes with a derivatizing agent before injection into the HPLC system. jasco-global.com This allows for separation using the more efficient reversed-phase chromatography. shimadzu.com A wide variety of reagents are available, including phenyl isothiocyanate (PITC), OPA, and phenyl isocyanate (PIC). usp.orgjst.go.jpresearchgate.net This method generally offers higher sensitivity and speed of analysis. shimadzu.comlcms.cz For example, fluorescence detection of derivatized amino acids can be up to 200 times more sensitive than UV detection. shimadzu.com

Table 4: Comparison of Derivatization Methods for Dipeptide Analysis

Method Principle Common Reagents Advantages Disadvantages
Post-column Derivatization occurs after chromatographic separation. shimadzu.com Ninhydrin, o-phthalaldehyde (OPA). shimadzu.comaurigaresearch.com Excellent quantitation, high reproducibility, robust against matrix effects. shimadzu.comusp.org Lower sensitivity, high reagent consumption, limited choice of reagents. shimadzu.com

| Pre-column | Derivatization occurs before chromatographic separation. jasco-global.com | Phenyl isothiocyanate (PITC), OPA, Phenyl isocyanate (PIC), Dabsyl chloride. jasco-global.comusp.orgjst.go.jp | High sensitivity, speed, wide variety of reagents, compatible with reversed-phase HPLC. jasco-global.comshimadzu.com | Susceptible to interference from reagents and sample matrix, potential for multiple derivative products. shimadzu.com |

Derivatization of Multiple Functional Groups for Comprehensive Analysis

For more comprehensive analysis, especially when using gas chromatography-mass spectrometry (GC-MS), it is necessary to derivatize multiple functional groups on the H-Glu-Lys-OH molecule. The goal of this derivatization is to increase the volatility and thermal stability of the polar dipeptide, making it suitable for GC analysis. research-solution.comsigmaaldrich.com This typically involves a multi-step process targeting the carboxyl, amino, and any hydroxyl groups.

Common derivatization procedures for GC-MS fall into three categories: silylation, acylation, and alkylation (esterification). research-solution.com A two-step approach is frequently used for amino acids and peptides. The first step is often an esterification reaction, for example, using 2 M methanolic HCl to convert the carboxylic acid groups to their methyl esters. nih.govmdpi.com The second step is an acylation reaction that targets the amino and hydroxyl groups. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) are used to form stable, volatile derivatives. nih.govmdpi.com

Silylation is another common technique, where reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on -OH, -NH2, and -COOH groups with a nonpolar tert-butyl dimethylsilyl (TBDMS) group. sigmaaldrich.com These derivatization schemes allow for the separation and mass spectrometric identification and quantification of the dipeptide and its related forms. nih.gov

Immunochemical Detection Methods

Immunochemical methods offer high specificity and sensitivity for the detection and localization of the ε-(N-γ-glutamyl)-L-lysine isopeptide bond. These techniques rely on monoclonal antibodies (mAbs) that specifically recognize the isopeptide structure. nih.gov

Several monoclonal antibodies have been developed for this purpose, with clones such as 81D1C2, 71A3F1, and 81D4 being commercially available. scbt.comscbt.comorigene.com These antibodies are raised against synthetic Nε-(γ-glutamyl)-lysine and can detect the isopeptide bond in various applications without cross-reacting with free lysine or glutamine. scbt.comscbt.com

These antibodies are utilized in a range of immunochemical assays:

Western Blotting (WB): To detect proteins containing the isopeptide cross-link after separation by gel electrophoresis. scbt.com

Immunofluorescence (IF) and Immunohistochemistry (IHC): To visualize the location of the isopeptide bonds within cells and tissues. scbt.comscbt.comorigene.com For example, mAb 81D1C2 has been used to detect Nε-(γ-glutamyl)-lysine residues within the nucleus of cultured cells. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of the isopeptide in biological or food samples. origene.com The accuracy of ELISA can be affected by food processing conditions that alter protein extractability. researchgate.net

The high specificity of these antibodies provides a powerful tool for studying the formation and physiological role of isopeptide cross-links in situ, complementing the quantitative data obtained from chromatographic methods. nih.gov

Table 5: Monoclonal Antibodies for ε-(N-γ-glutamyl)-L-lysine Detection

Antibody Clone Isotype Recommended Applications Specificity Notes
81D1C2 Mouse IgG1 Western Blot (WB), Immunofluorescence (IF). nih.govscbt.com Recognizes Nε-(γ-glutamyl)-lysine; no cross-reactivity with free lysine or glutamine; may cross-react with Nε-(acetyl)lysine. scbt.com
71A3F1 Mouse IgG2a Immunofluorescence (IF). scbt.com Recognizes Nε-(γ-glutamyl)-lysine; no cross-reactivity with free lysine or glutamine; may cross-react with Nε-(acetyl)lysine. scbt.com

| 81D4 | Mouse Monoclonal | ELISA, IF, Immunohistochemistry (IHC). origene.com | Reacts with Nε-(γ-L-glutamyl)-L-lysine. origene.com |

Application of Anti-ε-(γ-Glutamyl)-lysine Antibodies (e.g., Western Blotting, Immunostaining)

A cornerstone in the investigation of ε-(γ-glutamyl)-lysine isopeptide bonds is the use of highly specific antibodies. These antibodies are engineered to recognize the unique covalent linkage between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue, a bond catalyzed by transglutaminase enzymes. abcam.commdpi.com They exhibit no cross-reactivity with free lysine or glutamine, ensuring the specific detection of the isopeptide bond itself. abcam.com

Western Blotting: This technique is widely used to identify proteins that have been modified by the formation of ε-(γ-glutamyl)-lysine crosslinks. Following protein separation by SDS-PAGE and transfer to a membrane, the anti-isopeptide antibody is applied. This allows for the visualization of specific protein bands that are glutarylated. nih.gov For instance, in studies of rat brain and liver homogenates, Western blotting with these antibodies has revealed distinct patterns of protein glutarylation, with a major glutarylated protein of approximately 75 kDa identified in the brain. nih.gov This method can also be used to assess changes in protein cross-linking in response to various stimuli or in disease states. nih.gov

Immunostaining: Immunostaining techniques, such as immunohistochemistry (IHC) and immunocytochemistry (ICC), utilize anti-ε-(γ-glutamyl)-lysine antibodies to visualize the subcellular or tissue-level localization of isopeptide bonds. This has been instrumental in linking transglutaminase activity to specific pathologies. For example, immunostaining has demonstrated the presence of these isopeptide bonds in the neurons of the anterior horn in transgenic mouse models of spinal and bulbar muscular atrophy (SBMA), suggesting a role for this cross-linking in the disease's pathogenesis. oup.com Similarly, increased isopeptide immunoreactivity has been observed in the brains of Alzheimer's disease patients and corresponding transgenic mouse models. nih.gov

Antibody Application Description Key Findings References
Western BlottingDetection of specific proteins containing the ε-(γ-glutamyl)-lysine isopeptide bond after separation by gel electrophoresis.Revealed tissue-specific patterns of protein glutarylation in rat brain and liver. nih.gov Identified co-localization of the isopeptide with neurofilament, tau, and Aβ in Alzheimer's disease. nih.gov nih.govnih.gov
Immunostaining (IHC/ICC)In situ visualization of ε-(γ-glutamyl)-lysine isopeptide bonds within cells and tissues.Demonstrated isopeptide bond formation in neurons of SBMA transgenic mice. oup.com Showed increased isopeptide levels in Alzheimer's disease brains. nih.gov oup.comnih.gov

In Vitro and In Vivo Experimental Models

To investigate the functional consequences of H-Glu-Lys-OH formation, researchers rely on a variety of experimental models, ranging from cultured cells to whole organisms.

Cell culture systems provide a controlled environment to study the cellular and molecular mechanisms involving transglutaminase and the formation of ε-(γ-glutamyl)-lysine crosslinks. Human neuroblastoma cell lines, such as SK-N-BE(2), have been particularly valuable in this context. nih.govresearchgate.netmdpi.com Studies using these cells have shown that the overexpression of tissue transglutaminase (tTG) can render them more susceptible to apoptosis (programmed cell death). nih.govmdpi.com Conversely, inhibiting tTG expression has been shown to decrease both spontaneous and retinoic acid-induced apoptosis. nih.gov These findings suggest a direct role for tTG-mediated protein cross-linking in the biochemical events leading to the structural changes characteristic of apoptosis. nih.gov

Animal models are indispensable for studying the physiological and pathological roles of ε-(γ-glutamyl)-lysine formation in a whole-organism context.

Rodent Studies: Rat and mouse models have been used to investigate the in vivo expression and activity of transglutaminase and the resulting isopeptide bond formation in various tissues and disease states. For example, studies in a rat model of obesity and metabolic syndrome (ZSF1 rat) and a mouse model of aging (SAMP8 mouse) have shown spontaneously elevated levels of TG2 expression and activity in multiple organs. frontiersin.orgresearchgate.net

Transgenic Models: The development of transgenic animal models, where specific genes are manipulated, has provided powerful tools to dissect the role of transglutaminase and its cross-linking activity in specific diseases. portlandpress.com For instance, in a transgenic mouse model of Alzheimer's disease (APP23), TG2 and its cross-linking activity were found to be present in amyloid-β pathology and associated brain cells. mdpi.com Similarly, in transgenic mice expressing a mutated form of the androgen receptor, characteristic of SBMA, immunohistochemical staining revealed the presence of Nε-(γ-glutamyl)-lysine isopeptide bonds in neurons of the anterior horn, which were absent in wild-type mice. oup.com These models allow researchers to investigate the temporal and causal relationship between isopeptide bond formation and disease progression. oup.commdpi.com

Animal Model Research Focus Key Findings References
ZSF1 Rat (Obesity/Metabolic Syndrome)Spontaneous TG2 expression and activityElevated TG2 levels in multiple organs. frontiersin.orgresearchgate.net frontiersin.orgresearchgate.net
SAMP8 Mouse (Aging)Spontaneous TG2 expression and activityIncreased TG2 levels in multiple organs. frontiersin.orgresearchgate.net frontiersin.orgresearchgate.net
APP23 Mouse (Alzheimer's Disease)Role of TG2 in Aβ pathologyTG2 and its activity are present in Aβ lesions. mdpi.com mdpi.com
SBMA Transgenic MouseTG cross-linking in neurodegenerationPresence of isopeptide bonds in affected neurons. oup.com oup.com

To directly measure the activity of intracellular transglutaminase under conditions that mimic the cellular environment, researchers utilize permeabilized cell systems. Electropermeabilization, for instance, creates transient pores in the cell membrane, allowing the introduction of substrates and regulatory molecules while keeping the larger cellular machinery, including transglutaminase and its protein substrates, within the cell. nih.govportlandpress.comnih.gov

An enzyme-linked sorbent assay (ELISA) has been developed for this system, which measures the incorporation of a biotinylated primary amine into endogenous protein substrates by intracellular tTG. nih.govnih.gov This method has been used in human endothelial cells (ECV-304) to study the regulation of tTG activity. nih.govportlandpress.comnih.gov These studies have shown that intracellular tTG activity is tightly regulated by the concentrations of Ca2+ and nucleotides like ATP and GTP. nih.govportlandpress.comnih.gov Significant enzyme activity was only observed at high Ca2+ concentrations when nucleotide levels were low, indicating that under normal physiological conditions, intracellular tTG is largely inactive. nih.govportlandpress.comnih.gov

Affinity-Based Purification and Characterization Techniques

The isolation and characterization of proteins containing the H-Glu-Lys-OH isopeptide bond are crucial for identifying the specific substrates of transglutaminases and understanding the functional consequences of this modification.

Affinity chromatography is a powerful technique that separates molecules based on a specific binding interaction between a ligand immobilized on a stationary phase and the target molecule in a complex mixture. bio-rad.comthermofisher.comsigmaaldrich.com This method offers high selectivity and can achieve significant purification in a single step. bio-rad.comthermofisher.com

While not directly used for the purification of H-Glu-Lys-OH containing proteins, affinity chromatography using folate derivatives provides a relevant example of the principles involved. Folate-binding proteins can be immobilized on a chromatography matrix to purify folates and their derivatives from tissue extracts. nih.gov Interestingly, research has shown that the glutamyl residue of folic acid can be replaced with a lysyl residue without significantly disturbing the binding affinity to the folate receptor, highlighting the potential for creating specific affinity ligands based on modified amino acid structures. google.com

In the context of H-Glu-Lys-OH, affinity chromatography is more commonly employed to purify antibodies specific to the ε-(γ-glutamyl)-lysine isopeptide. mdpi.comnih.gov These purified antibodies can then be used in the various applications described above. Furthermore, affinity-based strategies are used to identify transglutaminase substrates by using biotinylated probes that become incorporated into proteins, which can then be purified using avidin-based affinity chromatography. nih.gov

Purification of Enzymes and Proteins Interacting with H-Glu-Lys-OH Analogs

The purification of enzymes and proteins that interact with H-Glu-Lys-OH analogs is a crucial step in understanding the formation and regulation of isopeptide bonds. These interactions are often studied using affinity chromatography, a powerful technique that separates proteins based on their specific binding to a ligand immobilized on a chromatographic matrix. wur.nlresearchgate.net

Affinity Chromatography-Based Purification

A common strategy involves the use of analogs of H-Glu-Lys-OH or its precursors, which are chemically synthesized and coupled to a solid support, such as agarose (B213101) beads. This affinity matrix can then be used to selectively capture interacting proteins from complex biological mixtures like cell lysates or tissue homogenates.

The general workflow for affinity purification includes:

Preparation of the Affinity Matrix: An analog of H-Glu-Lys-OH is covalently attached to a solid support.

Incubation with Protein Mixture: The cell or tissue extract is passed over the affinity column, allowing proteins with affinity for the analog to bind.

Washing: Non-specifically bound proteins are removed by washing the column with buffer.

Elution: The specifically bound proteins are then eluted from the column, often by changing the pH, ionic strength, or by adding a competing ligand.

Table 1: Example Purification Scheme for an Interacting Protein

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Cell Lysate500100021001
Ammonium Sulfate Precipitation1508005.3802.65
Ion Exchange Chromatography30600206010
Affinity Chromatography (H-Glu-Lys-OH analog)250025050125
Gel Filtration Chromatography140040040200

This table illustrates a hypothetical purification process, demonstrating the increase in specific activity and the purification fold at each step.

Enzymes that are often targeted for purification include transglutaminases, which catalyze the formation of the isopeptide bond between glutamine and lysine residues. nih.govnih.govnih.gov Additionally, enzymes involved in the breakdown or modification of this bond are also of interest. The purified proteins can then be subjected to further analysis, such as mass spectrometry, to identify them and characterize their interaction with the H-Glu-Lys-OH analog.

Advanced Proteomics and Imaging Approaches

Recent advancements in proteomics and imaging have provided powerful tools to study H-Glu-Lys-OH cross-links within their native biological context. These methods allow for the precise localization and identification of these modifications in tissues and cells.

Spatial Proteomics for Localization of Cross-links (e.g., Laser-Capture Microdissection)

Spatial proteomics aims to understand the abundance, localization, and interactions of proteins within specific regions of a tissue or cell. cellenion.com This is particularly important for studying cross-links like H-Glu-Lys-OH, as their location can provide insights into their function in tissue organization and disease. cellenion.com

Laser-Capture Microdissection (LCM)

Laser-capture microdissection (LCM) is a technique that allows for the isolation of specific cell populations from a heterogeneous tissue section under microscopic guidance. nih.govnih.govacs.org This method is invaluable for studying the spatial distribution of H-Glu-Lys-OH cross-links.

The LCM process involves:

A thin tissue section is placed on a microscope slide.

A thermoplastic film is placed over the tissue.

A focused laser beam melts the film, causing it to adhere to the selected cells of interest. acs.org

When the film is lifted, it removes the selected cells, which can then be analyzed. nih.gov

The proteins from the microdissected cells can be extracted and analyzed by mass spectrometry to identify and quantify the presence of H-Glu-Lys-OH cross-links in that specific cellular location. This approach has been successfully used to analyze protein cross-linking in various tissues and disease states, such as in the study of amyloidosis. ashpublications.org A significant challenge in LCM-based proteomics is the potential for formalin fixation to generate cross-links between amino acid residues, which can interfere with the analysis. biorxiv.org

A related technique, cross-link assisted spatial proteomics (CLASP), utilizes cross-linking reagents to capture protein-protein interactions within their native cellular environment, providing information about the spatial organization of proteins within organelles and sub-compartments. biorxiv.orgebi.ac.uknih.govresearchgate.net

Mass Spectrometry-Based PTM Mapping for H-Glu-Lys-OH Sites

Mass spectrometry (MS) is a cornerstone technology for the identification and mapping of post-translational modifications (PTMs), including the H-Glu-Lys-OH isopeptide bond. ijs.si The general workflow for PTM mapping by MS involves:

Protein Digestion: The protein or protein mixture is enzymatically digested, typically with trypsin, to generate smaller peptides. nih.gov

Peptide Separation: The resulting peptides are separated using liquid chromatography (LC).

Mass Spectrometry Analysis: The separated peptides are introduced into a mass spectrometer, which measures their mass-to-charge ratio (m/z).

Tandem Mass Spectrometry (MS/MS): Peptides of interest are selected and fragmented to generate a tandem mass spectrum, which provides information about the amino acid sequence. researchgate.net

The presence of an H-Glu-Lys-OH cross-link results in a characteristic mass shift that can be detected by the mass spectrometer. Specialized software is then used to analyze the MS/MS data and pinpoint the exact location of the cross-link within the protein sequence. nih.govresearchgate.net

Table 2: Common Mass Spectrometry Techniques for PTM Analysis

TechniqueDescriptionApplication in H-Glu-Lys-OH Analysis
Collision-Induced Dissociation (CID) Fragments peptides through collisions with an inert gas.Effective for sequencing peptides but can sometimes lead to the loss of labile PTMs. acs.org
Higher-Energy Collisional Dissociation (HCD) A variation of CID that provides higher-resolution fragment ions.Often used for PTM analysis due to its improved fragmentation efficiency. acs.org
Electron Transfer Dissociation (ETD) Fragments peptides by transferring an electron to them, which is less likely to cleave labile PTMs.Particularly useful for preserving the H-Glu-Lys-OH modification during fragmentation. acs.org

Researchers have developed specific criteria to confidently identify isopeptide cross-links from MS data, including the presence of fragment ions from both cross-linked peptides and high scores from search algorithms like Protein Prospector. nih.govnih.gov Immunopurification using antibodies specific to the isopeptide bond can be employed to enrich for cross-linked peptides before MS analysis, increasing the sensitivity of detection. nih.govnih.gov

Current Research Challenges and Future Directions

Identification of Novel Enzymatic Regulators and De-cross-linking Enzymes of H-Glu-Lys-OH Metabolism

A primary challenge in the field is the comprehensive identification of the enzymatic machinery that governs the lifecycle of the H-Glu-Lys-OH bond. While transglutaminases are well-established as the catalysts for its formation, the full scope of their regulation and the enzymes responsible for its degradation (de-cross-linking) are not fully understood. wikipedia.org

Transglutaminase activity is known to be modulated by various factors. Most mammalian TGs are calcium-dependent, requiring Ca2+ ions to adopt an active conformation. wikipedia.orgmdpi.com Recent research has identified other regulators, such as zinc, which can reversibly inhibit transglutaminase activity. researchgate.netnih.gov In the extracellular space, the protein thioredoxin-1 (TRX) has been shown to promote the activation of tissue transglutaminase (TG2). stanford.edu

The degradation of the highly stable H-Glu-Lys-OH bond presents a significant biological challenge. These bonds are notably resistant to typical proteolytic enzymes. wikipedia.org However, specific enzymes capable of cleaving this isopeptide linkage have been identified. In animals, γ-glutamylamine cyclotransferase can metabolize the bond, yielding 5-oxoproline and free lysine (B10760008). nih.gov Furthermore, a novel enzyme named "N epsilon-(gamma-glutamyl)lysine hydrolase," discovered in microorganisms, can directly hydrolyze the cross-link. nih.gov The identification and characterization of additional de-cross-linking enzymes in mammals remain a critical area for future investigation, holding potential for therapeutic interventions in diseases characterized by excessive protein cross-linking.

Enzyme/Regulator Role in H-Glu-Lys-OH Metabolism Key Characteristics
Transglutaminases (TGs) FormationCatalyze the formation of the isopeptide bond between glutamine and lysine. wikipedia.org
Calcium (Ca2+) ActivationRequired cofactor for most mammalian transglutaminases. mdpi.com
Zinc (Zn2+) InhibitionReversibly inhibits calcium-dependent transglutaminase activation. researchgate.netnih.gov
Thioredoxin-1 (TRX) ActivationPromotes the activity of extracellular TG2 through a reduction reaction. stanford.edu
γ-Glutamylamine Cyclotransferase DegradationCleaves the isopeptide bond to yield 5-oxoproline and lysine. nih.gov
Nε-(γ-glutamyl)lysine Hydrolase DegradationFound in microorganisms; directly hydrolyzes the isopeptide bond. nih.gov

Comprehensive Mapping of H-Glu-Lys-OH Cross-linking Sites across the Proteome and Organisms

A major hurdle in understanding the full impact of H-Glu-Lys-OH is identifying the specific proteins that are cross-linked and the exact locations of these bonds across the entire proteome and in different organisms. This task is complicated by the fact that many of these cross-links occur at very low levels under normal physiological conditions, making them difficult to detect. acs.orgnih.gov

The current gold-standard for identification involves sophisticated mass spectrometry-based proteomic techniques. plos.org A common workflow includes the digestion of protein samples with an enzyme like trypsin, followed by the enrichment of cross-linked peptides using a specific antibody, such as the 81D1C2 monoclonal antibody which recognizes the ε-(γ-glutamyl)lysine linkage. acs.orgnih.govnih.gov These enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org Despite advanced instrumentation, the analysis remains challenging, often requiring specialized software and painstaking manual evaluation of the spectral data to confidently identify the cross-linked species. acs.orgnih.gov

These methods have successfully mapped H-Glu-Lys-OH bonds in various biological contexts:

Human Cells: In human neuroblastoma SH-SY5Y cells, naturally occurring isopeptide bonds were identified, primarily in low-abundance proteins, highlighting the tight regulation of intracellular transglutaminase activity. acs.orgnih.gov

Bacterial Pathogens: In Gram-positive bacteria, intramolecular isopeptide bonds are essential for the mechanical stability of surface pili, which are crucial for host cell adhesion and infection. pnas.orgnih.govpnas.org

Extracellular Matrix: Increased N-ε(γ-glutamyl)-lysine cross-links have been observed in the extracellular matrix of the human trabecular meshwork, leading to increased stiffness. nih.gov

Future research will focus on improving the sensitivity and throughput of these mapping techniques to build comprehensive, organism-wide databases of H-Glu-Lys-OH cross-links.

Organism/Tissue Key Proteins/Structures Involved Research Finding
Human Neuroblastoma Cells Various low-abundance proteinsIntracellular cross-linking is very low but detectable under physiological conditions. acs.orgnih.gov
Streptococcus pyogenes Spy0128 pilin (B1175004) proteinIntramolecular isopeptide bonds provide mechanical rigidity to pili, preventing unfolding. pnas.orgnih.gov
Human Trabecular Meshwork Extracellular matrix proteinsIncreased cross-linking leads to tissue stiffening. nih.gov
Human Placenta Angiotensin receptor AT1Increased isopeptide modification of the AT1 receptor is linked to preeclampsia. nih.gov
Porcine Brain Microtubule-associated proteins (MAPs)A single valid cross-link was identified between neurofilament heavy polypeptide (NFH) and Tau protein. nih.gov

Elucidation of Signaling Pathways and Downstream Effects Mediated by H-Glu-Lys-OH Bonds

H-Glu-Lys-OH bonds are not merely structural components; they are also critical players in cellular signaling. wikipedia.org The formation or cleavage of these bonds can act as a molecular switch, altering protein function, stability, and interactions. A significant research challenge is to unravel the complex signaling cascades and downstream cellular effects that are initiated by these modifications.

The most well-documented signaling paradigm involving isopeptide bonds is the ubiquitin system. Here, a cascade of enzymes (E1, E2, and E3) attaches ubiquitin to substrate proteins via an isopeptide bond, targeting them for degradation or altering their function in processes like DNA repair and trafficking. nih.govcellsignal.com

Beyond ubiquitination, transglutaminase-catalyzed H-Glu-Lys-OH formation is emerging as a key regulator of specific signaling pathways:

GPCR Signaling: In preeclampsia, elevated TG2 activity in the placenta leads to the stabilization of the angiotensin receptor AT1 through isopeptide modification. This prevents the receptor's normal degradation, amplifying its signaling and contributing to the disease's pathology. nih.gov

Mechanotransduction: Increased cross-linking in the extracellular matrix can cause tissue stiffening, which in turn dysregulates intracellular signaling pathways like the β-catenin and YAP/TAZ pathways that sense and respond to mechanical cues. nih.gov

Neurodegeneration: Inappropriate formation of H-Glu-Lys-OH bonds is implicated in the aggregation of proteins in several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases. abcam.comnih.gov Peptides with polyglutamine repeats, characteristic of Huntington's, can act as substrates for transglutaminase, leading to the formation of insoluble aggregates. pnas.org

Future work will aim to identify more signaling proteins regulated by H-Glu-Lys-OH and to map the intricate downstream networks they control.

Signaling Pathway/Process Mechanism of H-Glu-Lys-OH Involvement Downstream Effect/Consequence
Ubiquitin-Proteasome System E1-E2-E3 enzyme cascade forms isopeptide bonds to attach ubiquitin to target proteins. cellsignal.comRegulates protein degradation, DNA repair, cell cycle, and protein localization. abcam.comcellsignal.com
GPCR Stability (AT1 Receptor) TG2-mediated isopeptidation of the receptor prevents its ubiquitination and degradation. nih.govContributes to hypertension and proteinuria in preeclampsia. nih.gov
Wnt/β-catenin & YAP/TAZ Increased ECM cross-linking and stiffness alters cellular mechanical environment. nih.govDysregulation of pathways controlling cell stiffness and function. nih.gov
Protein Aggregation TG-catalyzed cross-linking of aggregation-prone proteins (e.g., polyglutamine repeats). pnas.orgFormation of insoluble protein aggregates implicated in neurodegenerative diseases. nih.gov

Development of Chemical Tools and Modulators to Target H-Glu-Lys-OH Formation or Degradation

To dissect the function of H-Glu-Lys-OH bonds and explore their therapeutic potential, the development of specific chemical tools and modulators is essential. This includes probes for detection and molecules that can precisely enhance or inhibit the enzymes that form or break these bonds.

For detection, specific antibodies like 81D1C2 have proven invaluable for identifying and enriching cross-linked proteins. abcam.comacs.org In vitro, chemical synthesis methods such as the traceless Staudinger ligation allow for the creation of proteins with precisely placed isopeptide bonds, enabling detailed functional studies. nih.gov

A major focus of current research is the development of transglutaminase modulators. patsnap.com These can be broadly classified as inhibitors or activators.

Inhibitors: These compounds reduce transglutaminase activity and are of great interest for treating diseases associated with excessive cross-linking. They often work by binding to the enzyme's active site. patsnap.com

Activators: In contexts like wound healing, activating transglutaminases could promote tissue repair by stabilizing the extracellular matrix. patsnap.com

The development of highly specific "suicide inhibitors" represents a promising therapeutic strategy. For instance, researchers have designed short peptides that mimic a bacterial pilin protein strand. These peptides compete with the natural strand, blocking the formation of the intramolecular isopeptide bond and compromising the mechanical stability of the pilus, which could serve as a novel type of antibiotic. pnas.orgnih.govbiorxiv.org

Modulator Type Example Compound(s) Mechanism of Action
Reversible Inhibitor ZincInhibits the calcium-dependent activation of transglutaminases. researchgate.net
Irreversible Inhibitor CystamineA potent transglutaminase inhibitor used experimentally to reduce cross-linking. nih.govgoogle.com
Conformation-locking Inhibitor LDN-27219Induces a closed, inactive conformation of TG2. google.com
Peptide-based Blocker Isopeptide-blocker peptideMimics a pilin β-strand to compete with and block native isopeptide bond formation in bacteria. pnas.orgbiorxiv.org
Activator Thioredoxin-1 (TRX)Promotes a reduction reaction that activates extracellular TG2. stanford.edu

A significant future challenge is the development of tools to modulate the degradation of H-Glu-Lys-OH bonds, which currently remains a largely unexplored area.

Integration of Multi-omics Data for a Systems-Level Understanding of H-Glu-Lys-OH Biology

To achieve a truly comprehensive understanding of H-Glu-Lys-OH biology, researchers are moving towards the integration of multiple "omics" datasets. This systems-biology approach combines information from proteomics, transcriptomics, and metabolomics to build a holistic model of how H-Glu-Lys-OH cross-linking influences cellular states. oup.comnih.gov

Proteomics: As described earlier, mass spectrometry-based proteomics is the cornerstone for identifying which proteins are cross-linked and where. creative-proteomics.com This provides a direct map of the H-Glu-Lys-OH "interactome."

Transcriptomics: By analyzing RNA levels, researchers can determine how the expression of genes for transglutaminases, their substrates, and regulatory proteins changes in response to different stimuli or in disease states. nih.gov

Metabolomics: This approach measures small molecules and can reveal changes in the levels of substrates (lysine, glutamine) or endogenous modulators. For example, a metabolomic screen of placental tissue from preeclampsia patients revealed that the production of cystamine, an endogenous TG inhibitor, was significantly reduced. nih.gov

By integrating these layers of information, scientists can connect a change in gene expression (transcriptomics) to an alteration in protein cross-linking (proteomics) and a corresponding shift in cellular metabolites (metabolomics). This allows for the construction of predictive models that can elucidate how H-Glu-Lys-OH formation is regulated and how it, in turn, constrains and directs complex cellular processes, offering a powerful strategy to unravel its multifaceted biological roles. nih.gov

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing H-Glu-Lys-OH in academic research?

  • Methodological Answer : Synthesis should follow peptide coupling protocols (e.g., Fmoc/t-Bu solid-phase synthesis), with detailed documentation of reaction conditions (solvents, catalysts, temperature). Characterization requires HPLC for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and NMR (¹H/¹³C) for structural validation. Include raw spectral data and retention times in supplementary materials to ensure reproducibility .
  • Key Considerations :

  • Document side reactions (e.g., racemization) using chiral HPLC.
  • Validate purity thresholds (>95%) via integration of chromatographic peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.